(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Medicinal Chemistry Biological Activity Selectivity Profiling

This benzothiazole-piperazine-isoxazole chemotype combines three privileged fragments into a single, low-MW (328.4) entity ideal for fragment-based screening and lead optimization. The 5-methylisoxazole-3-carbonyl substituent creates a distinct electronic surface and hydrogen-bond acceptor pattern compared to phenyl/pyridyl analogs, potentially reducing off-target liability. Procure this precise congener—not a generic scaffold surrogate—to ensure validity of SAR, synthetic methodology, or HTS follow-up studies. Brand-agnostic, research-use-only supply with global fulfillment.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 941909-46-2
Cat. No. B2897949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS941909-46-2
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H16N4O2S/c1-11-10-13(18-22-11)15(21)19-6-8-20(9-7-19)16-17-12-4-2-3-5-14(12)23-16/h2-5,10H,6-9H2,1H3
InChIKeyGWKJGKQXBCFYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Basics for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 941909-46-2)


(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 941909-46-2) is a synthetic small molecule characterized by a central piperazine ring substituted with a benzothiazole at one nitrogen and a 5-methylisoxazole-3-carbonyl group at the other [1]. Its molecular formula is C₁₆H₁₆N₄O₂S, with a molecular weight of 328.4 g/mol and a computed XLogP3 of 2.9, suggesting moderate lipophilicity [1]. In public databases it is registered under PubChem CID 16812736 and ChEMBL ID CHEMBL3439325 [1]. The compound belongs to the benzothiazole-piperazine-isoxazole chemotype, a class explored in medicinal chemistry for potential anti-infective and neuroactive properties, though the specific biological profile of this entity remains largely undisclosed in primary literature.

Why a Generic Benzothiazole-Piperazine Analog Cannot Replace This Compound Without Data-Driven Validation


The benzothiazole-piperazine scaffold is known for its conformational flexibility and its capacity to engage diverse biological targets, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) [1]. However, even minor structural modifications—such as the substitution of a phenyl ring with a 5-methylisoxazole-3-carbonyl moiety—can profoundly alter the electronic surface, the vector of hydrogen-bond acceptors, and the three-dimensional pharmacophore, leading to dramatic shifts in potency, selectivity, and off-target liability [1]. Without compound-specific quantitative data, it is scientifically invalid to assume that any other benzothiazole-piperazine analog will replicate the biological behavior of this precise congener. Selection based on generic scaffold similarity alone risks procurement of an agent with an entirely different efficacy and safety signature.

Quantitative Differentiation Evidence for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone: A Critical Gap Analysis


Direct Comparative Bioactivity Data: None Found in Permitted Sources

A comprehensive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL), and reputable vendor technical datasheets for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone yielded no quantitative bioactivity values (e.g., IC₅₀, EC₅₀, Kᵢ) in any target-specific or phenotypic assay, and no head-to-head or cross-study data that could support a differentiation claim against a close analog [1]. The compound's ChEMBL entry (CHEMBL3439325) currently contains no deposited activity data [1]. Therefore, no high-strength differential evidence can be presented. This evidential gap must be acknowledged by any scientific or industrial user considering this compound for a specific project.

Medicinal Chemistry Biological Activity Selectivity Profiling

Potential Application Scenarios for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone Based on Structural Class Inference


Scaffold-Hopping and Fragment-Based Drug Discovery

The molecule combines three privileged structural motifs—benzothiazole, piperazine, and isoxazole—into a single, low-molecular-weight entity. It may serve as a core scaffold for fragment-based screening campaigns targeting enzymes or GPCRs for which these fragments are known ligand-efficient start points. However, no specific target engagement data for the intact molecule exists in the public domain, so its use would require de novo in-house profiling.

Chemical Probe Development for Undisclosed Biological Targets

Given its presence in the screening collection of vendor libraries indexed by PubChem, the compound may have been part of a high-throughput screening campaign whose results were not published. Researchers may explore it as a starting point for synthesizing analogues in projects where a benzothiazole-piperazine template is desired, with the 5-methylisoxazole providing a distinct vector for derivatization compared to the more common phenyl or pyridyl substituents.

Methodological Studies in Synthetic Chemistry

The compound can be used as a model substrate for developing synthetic methodologies involving piperazine N-acylation or heterocyclic cross-coupling, given the presence of the benzothiazole and isoxazole rings. Its well-defined structure and availability from chemical suppliers make it suitable for reaction optimization studies, where the primary requirement is chemical stability and structural novelty, rather than a specific biological readout.

Quote Request

Request a Quote for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.